3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Overview
Description
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of both fluoro and trifluoromethoxy groups in its structure imparts distinct reactivity and stability, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-fluoro-4-(trifluoromethoxy)benzene.
Functionalization: The aromatic compound undergoes functionalization to introduce the prop-2-enoic acid moiety. This can be achieved through various methods, including Heck coupling or Suzuki-Miyaura coupling reactions.
Reaction Conditions: These reactions often require palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The reactions are typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
Uniqueness
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid stands out due to the presence of both fluoro and trifluoromethoxy groups, which impart unique electronic and steric properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[2-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRCNSVSBCJRTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199083 | |
Record name | 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240261-81-7 | |
Record name | 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240261-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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